molecular formula C14H10O4 B8820762 4-(4-Formylphenoxy)benzoic acid CAS No. 2509-18-4

4-(4-Formylphenoxy)benzoic acid

Cat. No.: B8820762
CAS No.: 2509-18-4
M. Wt: 242.23 g/mol
InChI Key: OWRVVBLHUAFCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Formylphenoxy)benzoic acid (CAS 2509-18-4) is a high-value, bifunctional aromatic compound with a molecular formula of C 14 H 10 O 4 and a molecular weight of 242.23 g/mol . This compound features both a benzoic acid and a benzaldehyde moiety, making it a versatile and crucial building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key intermediate in the design and synthesis of novel bioactive molecules. Recent scientific studies have utilized this compound in the development of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) inhibitors . The benzoic acid group effectively mimics phosphotyrosine, allowing the resulting inhibitors to bind to the catalytic site of STEP, a key neurological regulator. These inhibitors have demonstrated significant neuroprotective properties in models of glutamate-induced oxidative stress in neuronal cells . Furthermore, derivatives of this compound have shown potent antibacterial activity against drug-resistant bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii . These derivatives act by disrupting the bacterial cell membrane and are effective in inhibiting both planktonic growth and biofilm formation, making them promising candidates for novel antimicrobial agents . The compound's reactive aldehyde and carboxylic acid groups provide convenient handles for further chemical modification, facilitating the creation of diverse chemical libraries for drug discovery. Disclaimer: This product is intended for research purposes only and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-(4-formylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRVVBLHUAFCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622743
Record name 4-(4-Formylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2509-18-4
Record name 4-(4-Formylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-(4-Formylphenoxy)benzoic acid is in the synthesis of complex organic molecules. Its structure allows it to serve as a versatile building block in organic reactions, particularly in the formation of various derivatives. For instance, it can be transformed into other functionalized compounds through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis of Derivatives

Research has shown that this compound can be used to synthesize derivatives with enhanced biological activities. For example, derivatives containing pyrazole and other heterocycles have been synthesized, which exhibit antimicrobial properties .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of antimicrobial agents. Studies indicate that derivatives of this compound demonstrate significant antibacterial activity against various strains of bacteria, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antimicrobial Activity

A notable study evaluated the antimicrobial properties of synthesized compounds derived from this compound, revealing that some derivatives exhibited potent activity against resistant bacterial strains . The structure-activity relationship (SAR) studies conducted on these derivatives provide insights into how modifications to the core structure can enhance efficacy.

Material Science

In material science, this compound has potential applications in the development of polymers and advanced materials. Its ability to form hydrogen bonds and participate in π-π stacking interactions makes it suitable for creating functional materials with specific properties.

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This is particularly relevant for applications in coatings and composites where enhanced performance characteristics are desired .

Case Studies

StudyApplicationFindings
Antimicrobial SynthesisSynthesized pyrazole derivatives showed significant antibacterial activity against resistant strains.
Medicinal ChemistryStructure-activity relationship studies revealed potential for developing new antibiotics from derivatives.
Material ScienceIncorporation into polymers improved thermal stability and mechanical properties significantly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Chloroanilino)benzoic Acid

  • Structure: Features a 3-chloroanilino group (aromatic amine with chlorine substituent) instead of the phenoxy-formyl group .
  • Crystallography :
    • Forms acid-acid dimers via O–H···O hydrogen bonds (bond length: ~1.84 Å).
    • Dihedral angle between aromatic rings: 34.66°, indicating significant molecular distortion due to steric clashes .
  • Biological Activity : Acts as a selective inhibitor of AKR1C2/3 enzymes, showing promise in prostate cancer therapy .
  • Synthesis: Prepared via Buchwald-Hartwig amination, contrasting with the reductive alkylation used for 4-(4-formylphenoxy)benzoic acid .
Property This compound 4-(3-Chloroanilino)benzoic Acid
Molecular Weight Not explicitly reported 247.67 g/mol
Substituent Effects Electron-withdrawing (formyl) Electron-withdrawing (Cl)
Hydrogen Bonding Likely forms varied interactions Acid-acid dimers
Biological Role CCR5 antagonist intermediate AKR1C2/3 inhibitor

4-(4-Fluorophenoxy)benzoic Acid

  • Structure: Substituted with a fluorine atom on the phenoxy ring, differing in electronic effects (fluorine is less electron-withdrawing than formyl) .
  • Acidity : The fluorine atom’s inductive effect slightly increases benzoic acid acidity, though less significantly than the formyl group.

4-(Methoxycarbonyl)benzoic Acid

  • Structure : Contains a methoxycarbonyl (ester) group, which is electron-withdrawing but less polarizable than formyl .
  • Chemical Behavior: The ester group reduces solubility in aqueous media compared to the formylphenoxy variant.
  • Applications: Used in peptide synthesis and HPLC analysis, contrasting with the drug-intermediate role of this compound .

4-Formylbenzoic Acid (p-Formylbenzoic Acid)

  • Structure: Formyl group directly attached to the benzoic acid ring, lacking the phenoxy spacer .
  • Physicochemical Properties :
    • Higher acidity (predicted pKa ~2.5–3.0) due to direct conjugation between formyl and carboxylic acid groups.
    • Molecular weight: 150.13 g/mol (C₈H₆O₃) .
  • Applications: Used in organic synthesis and as a crosslinker, differing from the targeted therapeutic role of this compound .

Key Structural and Functional Insights

  • Electronic Effects: The formyl group in this compound enhances acidity more than halogens (Cl, F) but less than nitro groups. Phenoxy spacers increase conformational flexibility compared to directly substituted analogs like 4-formylbenzoic acid.
  • Hydrogen Bonding: Acid dimers are common in benzoic acid derivatives (e.g., 4-(3-chloroanilino)benzoic acid), but steric and electronic factors alter bond strengths and geometries .
  • Biological Relevance: Substituent choice dictates target specificity: formylphenoxy derivatives enable CCR5 antagonism, while chloro-anilino groups favor enzyme inhibition .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Formylphenoxy)benzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 4-hydroxybenzoic acid and 4-formylphenyl derivatives. Key steps include:
  • Ether formation : Use nucleophilic aromatic substitution or Ullmann coupling under basic conditions (e.g., K₂CO₃ in DMF) to link the phenolic and formylphenyl groups .
  • Protection/deprotection strategies : Protect the formyl group during acidic conditions using acetalization, followed by hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure high purity. Confirm yields via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify formyl (δ ~9.8–10.0 ppm) and aromatic protons. Compare with computed spectra (e.g., ACD/Labs or ChemDraw) to resolve signal overlaps .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for carboxylic acid and formyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M-H]⁻ peak) .

Q. What safety protocols should be followed during handling?

  • Methodological Answer :
  • Storage : Keep in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to minimize inhalation risks .
  • Disposal : Follow GHS guidelines (P501) for hazardous waste. Neutralize acidic residues with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can conflicting NMR data during characterization be resolved?

  • Methodological Answer :
  • Solvent effects : Test multiple solvents (DMSO-d₆, CDCl₃, CD₃OD) to distinguish dynamic effects (e.g., hydrogen bonding with DMSO) .
  • Variable-temperature NMR : Identify rotational barriers in aromatic ethers by analyzing coalescence temperatures .
  • 2D techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially near electronegative substituents (formyl/carboxylic acid) .

Q. What strategies improve crystallographic refinement for structural determination?

  • Methodological Answer :
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Optimize crystal mounting with cryo-loops in liquid N₂ .
  • Software : Refine structures with SHELXL (anisotropic displacement parameters, hydrogen bonding restraints) .
  • Validation : Check R-factor convergence (<5%) and validate geometry with PLATON (e.g., ADDSYM for missed symmetry) .

Q. How to design enzyme inhibition assays for this compound?

  • Methodological Answer :
  • Target selection : Focus on oxidoreductases (e.g., cytochrome P450 enzymes) due to the formyl group’s electrophilic reactivity .
  • Assay setup : Use UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) in 50 mM phosphate buffer (pH 7.4). Include controls with known inhibitors (e.g., ketoconazole) .
  • Data analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and validate with Lineweaver-Burk plots for inhibition mechanism .

Data Contradiction Analysis

Q. How to address inconsistencies in reaction yields across studies?

  • Methodological Answer :
  • Parameter optimization : Screen catalysts (e.g., Pd/C vs. CuI) and bases (K₂CO₃ vs. Cs₂CO₃) using Design of Experiments (DoE) software .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., decarboxylation or formyl oxidation) .
  • Scale-up validation : Replicate small-scale reactions (10–100 mg) in pilot reactors (1–10 g) to assess reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.